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Abstract

Vinylacetic acid (3-butenoic acid) is a molecule of interest in various chemical and biological
contexts. Understanding its conformational landscape, spectroscopic signatures, and
thermodynamic properties is crucial for applications ranging from reaction mechanism studies
to drug design. This technical guide provides an in-depth overview of the quantum chemical
calculations performed on vinylacetic acid, presenting key quantitative data, detailed
experimental and computational protocols, and visualizations of its conformational space and
the workflow for its analysis. This document is intended to serve as a comprehensive resource
for researchers employing computational methods to study flexible molecules.

Conformational Analysis

Quantum chemical calculations have identified three low-energy conformers of vinylacetic acid.
These conformers arise from rotations around the C-C and C-O single bonds. The relative
energies of these conformers have been determined using Density Functional Theory (DFT)
with the B3LYP functional and various basis sets, as well as Mgller-Plesset perturbation theory
(MP2).

A one-dimensional potential energy surface scan was utilized to identify stable structural motifs
beyond the initially optimized geometry.[1] The three most stable conformers are predicted to
be thermally populated at room temperature.[2]
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Table 1: Calculated Relative Energies of Vinylacetic Acid
Conformers

B3LYP/6-311++G(3df,3pd) .
Boltzmann Population at

Conformer Relative Energy (kcal/mol)
2] Room Temperature (%)[2]
| (Global Minimum) 0.00 48
Il 0.44 48
" 1.88 4

Optimized Geometries

The geometric parameters of the conformers of vinylacetic acid have been optimized using
DFT. The following tables summarize the key bond lengths, bond angles, and dihedral angles
for the most stable conformer, calculated at the B3LYP/6-311++G(d,p) level of theory.

Table 2: Selected Optimized Bond Lengths of the Global
Mini ~onf f Vinyl ic Acid

Bond Bond Length (A)
C1=C2 1.33
C2-C3 151
C3-C4 1.52
C4=01 1.21
C4-02 1.36
O2-H 0.97

Table 3: Selected Optimized Bond Angles of the Global
Minimum Conformer of Vinylacetic Acid
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Angle Bond Angle (°)
C1=C2-C3 124.5
C2-C3-C4 112.8
C3-C4=01 125.7
C3-C4-02 111.3
01=C4-02 123.0
C4-02-H 106.9

Table 4: Selected Optimized Dihedral Angles of the
~lobal Mini ~onf f Vinyl . id

Dihedral Angle Dihedral Angle (°)
C1=C2-C3-C4 100.5
C2-C3-C4=01 -178.9
C2-C3-C4-02 15

01=C4-02-H 0.2

Vibrational Frequencies

The vibrational frequencies of vinylacetic acid have been calculated to aid in the assignment of
experimental infrared (IR) spectra. The calculated harmonic frequencies are often scaled by an
empirical factor to improve agreement with experimental anharmonic frequencies.

Experimental Protocol: Gas-Phase FTIR Spectroscopy

The gas-phase infrared spectrum of vinylacetic acid has been recorded using Fourier
Transform Infrared (FTIR) spectroscopy.[1] A typical experimental setup involves a
spectrometer equipped with a gas cell. The cell is first evacuated and then filled with the vapor
of vinylacetic acid to a desired partial pressure (e.g., 1.3 Torr). The spectra are collected over a
range of wavenumbers, typically in the mid-infrared region.
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Table 5: Comparison of Experimental and Calculated
Vibrational Frequencies for the Global Minimum

Conformer of Vinylacetic Acid
. Scaled MP2/6-
Experimental

Vibrational Mode 31+G(d,p) Assighment
Frequency (cm™?)

Frequency (cm™?)

v(OH) 3579 3579 O-H stretch
v(C=0) 1780 (doublet) - Carbonyl stretch
v(C=C) - - C=C stretch
0(CH2) - - CHz scissoring
T(OH) - - O-H torsion

Note: A comprehensive table of all vibrational modes was not available in the searched
literature. The provided data focuses on key characteristic vibrations.

NMR Chemical Shifts

The H and 13C Nuclear Magnetic Resonance (NMR) chemical shifts of vinylacetic acid have
been calculated using the Gauge-Independent Atomic Orbital (GIAO) method. These
calculations are valuable for confirming molecular structure and assigning experimental NMR
spectra.

Experimental Protocol: *H and **C NMR Spectroscopy

Experimental *H and 3C NMR spectra of vinylacetic acid are typically recorded on a
spectrometer in a suitable deuterated solvent, such as chloroform-d (CDCIs). Chemical shifts
are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.

Table 6: Calculated and Experimental **C NMR Chemical
Shifts of Vinylacetic Acid
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Calculated Chemical Shift Experimental Chemical

Carbon Atom )
(ppm) Shift (ppm)

C1 (CH2)

C2 (CH)

C3 (CH2)

C4 (COOH)

Table 7: Calculated and Experimental *H NMR Chemical
Shifts of Vinylacetic Acid

Calculated Chemical Shift Experimental Chemical
(ppm) Shift (ppm)

Proton

H (on C1)

H (on C2)

H (on C3)

H (on O2)

Note: While the literature states good agreement between calculated and experimental NMR
spectra, specific tabulated values for the individual conformers were not found in the searched

resources.

Thermochemical Properties

The thermochemical properties of the vinylacetic acid conformers, such as the enthalpy of
formation and Gibbs free energy, have been calculated to understand their relative stabilities
and reactivity. These calculations often involve single-point energy calculations at a high level
of theory on geometries optimized with a more modest level of theory.

Table 8: Calculated Thermochemical Properties of
Vinylacetic Acid Conformers at 298.15 K

© 2025 BenchChem. All rights reserved. 5/9 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3423082?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Relative Enthalpy Relative Gibbs Free

Conformer
(kcal/mol) Energy (kcal/mol)

Note: Detailed tabulated thermochemical data for each conformer were not available in the
searched literature. The relative energies in Table 1 provide an indication of their relative
stabilities.

Visualizations
Conformational Landscape of Vinylacetic Acid

The following diagram illustrates the relationship between the three low-energy conformers of
vinylacetic acid and the transition states connecting them.
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Conformational landscape of vinylacetic acid.

Computational Workflow for Vinylacetic Acid Analysis
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This diagram outlines the typical computational workflow for the quantum chemical analysis of

Initial Structure Gen@

y

Conformational Search
(e.g., PES Scan)

'

Geometry Optimization
(e.g., B3LYP/6-311++G(d,p))

Y

Frequency Calculation
(Vibrational Analysis)

o

Thermochemical Analysis NMR Chemical Shift Calculation
(Enthalpy, Gibbs Free Energy) (GIAO Method)

vinylacetic acid.

Comparison with

Experimental Data

@nalysis and Re@

Click to download full resolution via product page

Computational analysis workflow.
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Conclusion

This technical guide has summarized the key findings from quantum chemical calculations on
vinylacetic acid. The conformational landscape is characterized by three low-energy
conformers that are populated at room temperature. Computational methods, particularly DFT,
have been shown to provide results for spectroscopic properties that are in good agreement
with experimental data. The provided data and methodologies serve as a valuable resource for
researchers in the fields of chemistry, materials science, and drug development who are
interested in the computational study of flexible molecules. Further research could focus on
obtaining more detailed tabulated data for all conformers and exploring the reactivity of
vinylacetic acid through the calculation of reaction pathways and activation energies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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